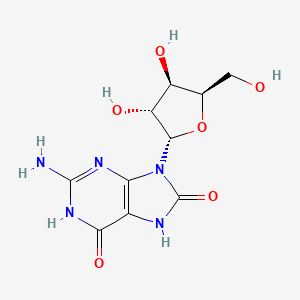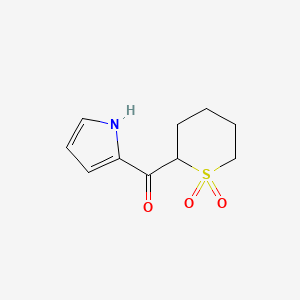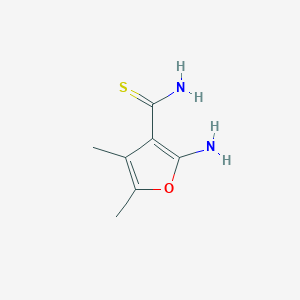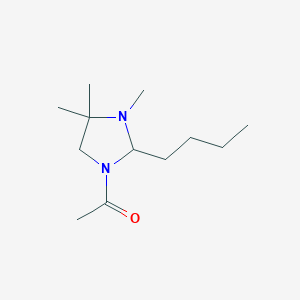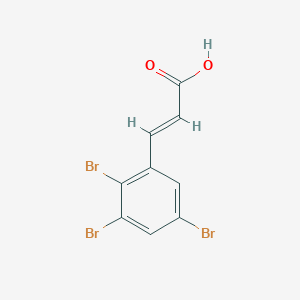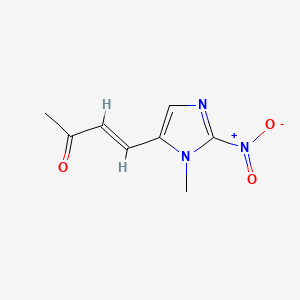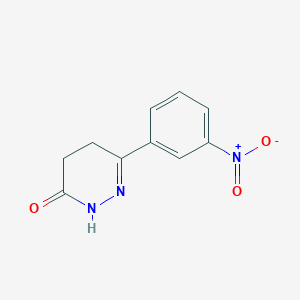
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a 3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Reduction: 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including nitroso or nitro derivatives.
科学研究应用
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural features.
作用机制
The mechanism of action of 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles: These compounds share a similar pyridine core and have been studied for their optical properties and biological activities.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have a different core structure but share similar functional groups and have been investigated for their antimicrobial properties.
Uniqueness
6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a pyridazinone core. This combination of features makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
52239-76-6 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
3-(3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H,12,14) |
InChI 键 |
FXGPGOXCPDDDGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
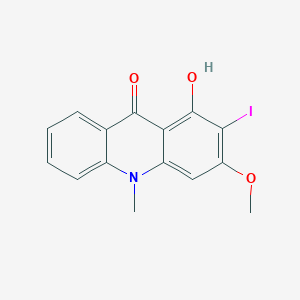
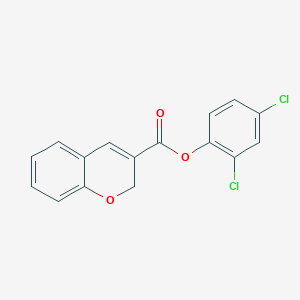
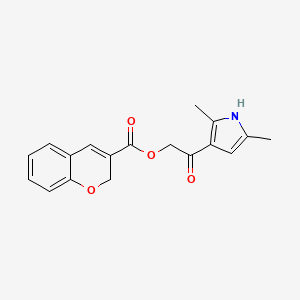
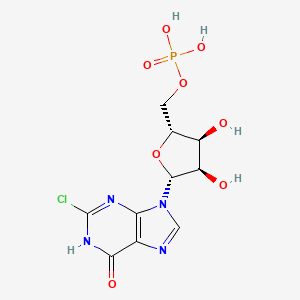
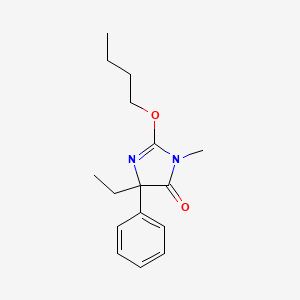
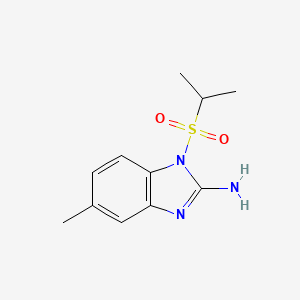
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
